Structural Differentiation: Branching at the Beta Position
1-(2-Methoxyphenyl)-3-methylbutan-2-amine is structurally differentiated from common phenethylamines like amphetamine and methamphetamine by a 3-methylbutan-2-amine chain instead of a propan-2-amine chain. This introduces a beta-branched alkyl group (isopropyl) adjacent to the amine [1]. A direct quantitative comparison with a closely related analog, such as 1-(2-methoxyphenyl)butan-2-amine, is not possible due to a lack of published data for both compounds. However, the difference in steric bulk and lipophilicity conferred by the isopropyl group is expected to significantly alter molecular interactions and physicochemical properties. This is a class-level inference based on established medicinal chemistry principles.
| Evidence Dimension | Structural Feature |
|---|---|
| Target Compound Data | 3-methylbutan-2-amine backbone with beta-branching (isopropyl group) |
| Comparator Or Baseline | Propan-2-amine backbone (no beta-branching) as found in amphetamine derivatives |
| Quantified Difference | Qualitative structural difference; no quantitative comparative data available. |
| Conditions | Structural analysis based on chemical formula and SMILES notation [1]. |
Why This Matters
This structural difference is the primary and most significant point of differentiation. In the absence of pharmacological data, it is the only verifiable reason to select this compound over a more common phenethylamine for SAR studies or as a novel synthetic intermediate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61077793, 1-(2-Methoxyphenyl)-3-methylbutan-2-amine. https://pubchem.ncbi.nlm.nih.gov/compound/61077793. View Source
